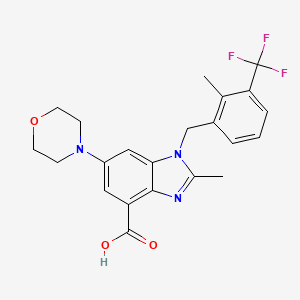

![molecular formula C22H30ClN3O3S2 B560176 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

法尼基转移酶抑制剂 277 盐酸盐是一种强效且选择性的法尼基转移酶抑制剂,法尼基转移酶是一种负责通过法尼基化对蛋白质进行翻译后修饰的酶。该化合物在抑制 Ras 蛋白的法尼基化方面尤其有效,Ras 蛋白在与生长和分化相关的细胞信号通路中起着至关重要的作用。 法尼基转移酶抑制剂 277 盐酸盐在各种科学研究应用中显示出前景,包括癌症治疗和病毒感染抑制 .

作用机制

法尼基转移酶抑制剂 277 盐酸盐通过抑制法尼基转移酶发挥作用,从而阻止 Ras 等靶蛋白的法尼基化。这种抑制导致非法尼基化 Ras 在细胞质中积累,而不能锚定在细胞膜上,因此保持不活性。Ras 信号通路的这种破坏导致抑制细胞增殖和诱导细胞凋亡。 此外,法尼基转移酶抑制剂 277 盐酸盐已被证明可以调节 PI3K/Akt 信号通路,进一步促进了其抗癌和抗炎作用 .

生化分析

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

FTI 277 HCl has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, FTI 277 HCl can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of FTI 277 HCl involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with FTI 277 HCl has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of FTI 277 HCl is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, FTI 277 HCl has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of FTI 277 HCl in these models is dose-dependent .

Metabolic Pathways

FTI 277 HCl is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, FTI 277 HCl disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of FTI 277 HCl is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, FTI 277 HCl may affect the localization of the proteins it modifies .

准备方法

合成路线和反应条件

法尼基转移酶抑制剂 277 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

联苯核的形成: 这是通过硼酸和卤代苯衍生物之间的铃木偶联反应实现的。

甲硫氨酸甲酯的引入: 此步骤涉及联苯核与甲硫氨酸甲酯在偶联剂(如二环己基碳二亚胺)存在下的反应。

氨基巯基丙基的添加: 这是通过亲核取代反应完成的,其中氨基巯基丙基被引入联苯核。

盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐

工业生产方法

法尼基转移酶抑制剂 277 盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器进行偶联反应、自动纯化系统以及严格的质量控制措施,以确保高纯度和高产率 .

化学反应分析

反应类型

法尼基转移酶抑制剂 277 盐酸盐经历了几种类型的化学反应,包括:

氧化: 氨基巯基丙基部分中的硫醇基可以被氧化形成二硫化物。

还原: 形成的二硫键可以使用二硫苏糖醇等还原剂还原回硫醇。

常用试剂和条件

氧化: 过氧化氢或在温和条件下的碘。

还原: 二硫苏糖醇或三(2-羧乙基)膦。

取代: 在三乙胺等碱存在下,卤代烷或酰氯.

形成的主要产物

氧化: 二硫化物衍生物。

还原: 游离硫醇衍生物。

取代: 烷基化或酰化衍生物.

科学研究应用

法尼基转移酶抑制剂 277 盐酸盐具有广泛的科学研究应用:

相似化合物的比较

法尼基转移酶抑制剂 277 盐酸盐在作为法尼基转移酶抑制剂的高选择性和效力方面是独特的。类似的化合物包括:

R115,777: 另一种法尼基转移酶抑制剂,已证明与他莫昔芬联合使用对乳腺癌治疗有效.

GGTI-298: 一种针对不同翻译后修饰途径的香叶基香叶基转移酶抑制剂.

FTI-276: 法尼基转移酶抑制剂 277 的甲酯衍生物,也是一种强效的法尼基转移酶抑制剂.

属性

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

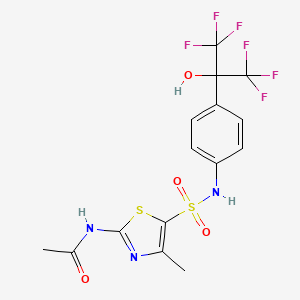

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

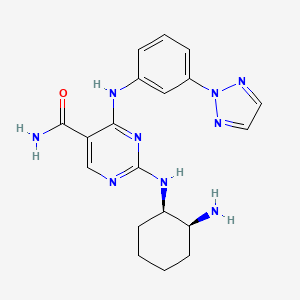

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)